molecular formula C11H23NO B8383010 2,2-Dimethyl-5-(iso-propylamino)-3-hexanone

2,2-Dimethyl-5-(iso-propylamino)-3-hexanone

Cat. No. B8383010
M. Wt: 185.31 g/mol
InChI Key: HZITVRBQVLUAET-UHFFFAOYSA-N
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Patent
US08247617B2

Procedure details

To a solution of 15.00 g (105.49 mmol) 2,2-dimethyl-3,5-hexanedione in 50 mL of toluene loaded with 30.00 g sodium sulfate was added 12.47 g (210.97 mmol) isopropylamine. The mixture was refluxed for 4 days. Removal of toluene resulted in a yellow oil, which was subjected to vacuum transfer at 80° C. under 125 mTorr. 16.5 g of clear oil was obtained with a yield of 84%. 1H NMR (500 MHz, C6D6): δ=11.50 (s, 1H), 5.16 (s, 1H), 3.11 (m, 1H), 1.49 (s, 3H), 1.31 (s, 9H), 0.79 (d, 6H).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
12.47 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
84%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:10])([C:4](=[O:9])[CH2:5][C:6](=O)[CH3:7])[CH3:3].S([O-])([O-])(=O)=O.[Na+].[Na+].[CH:18]([NH2:21])([CH3:20])[CH3:19]>C1(C)C=CC=CC=1>[CH3:1][C:2]([CH3:10])([C:4](=[O:9])[CH2:5][CH:6]([NH:21][CH:18]([CH3:20])[CH3:19])[CH3:7])[CH3:3] |f:1.2.3|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
CC(C)(C(CC(C)=O)=O)C
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
12.47 g
Type
reactant
Smiles
C(C)(C)N
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 4 days
Duration
4 d
CUSTOM
Type
CUSTOM
Details
Removal of toluene
CUSTOM
Type
CUSTOM
Details
resulted in a yellow oil, which
CUSTOM
Type
CUSTOM
Details
was subjected to vacuum transfer at 80° C. under 125

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C(CC(C)NC(C)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 16.5 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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